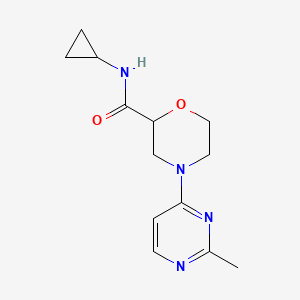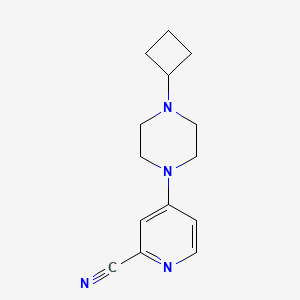
4-(4-Methanesulfonylpiperazin-1-yl)-6-methyl-2-(methylsulfanyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Methanesulfonylpiperazin-1-yl)-6-methyl-2-(methylsulfanyl)pyrimidine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrimidine ring substituted with methanesulfonylpiperazine and methylsulfanyl groups, which contribute to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methanesulfonylpiperazin-1-yl)-6-methyl-2-(methylsulfanyl)pyrimidine typically involves multi-step organic reactions. One common approach is to start with a pyrimidine precursor, which undergoes substitution reactions to introduce the methanesulfonylpiperazine and methylsulfanyl groups. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper iodide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Methanesulfonylpiperazin-1-yl)-6-methyl-2-(methylsulfanyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions on the piperazine ring can introduce various functional groups.
Applications De Recherche Scientifique
4-(4-Methanesulfonylpiperazin-1-yl)-6-methyl-2-(methylsulfanyl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-(4-Methanesulfonylpiperazin-1-yl)-6-methyl-2-(methylsulfanyl)pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signaling pathways and affecting cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-Methanesulfonylpiperazin-1-yl)-6-methoxypyrimidine
- 2-(4-Methanesulfonylpiperazin-1-yl)-4,6-dimethoxypyrimidine
- 5-Bromo-4-(4-methanesulfonylpiperazin-1-yl)-2-(methylsulfanyl)pyrimidine
Uniqueness
Compared to similar compounds, 4-(4-Methanesulfonylpiperazin-1-yl)-6-methyl-2-(methylsulfanyl)pyrimidine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of methanesulfonylpiperazine and methylsulfanyl groups makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H18N4O2S2 |
|---|---|
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
4-methyl-2-methylsulfanyl-6-(4-methylsulfonylpiperazin-1-yl)pyrimidine |
InChI |
InChI=1S/C11H18N4O2S2/c1-9-8-10(13-11(12-9)18-2)14-4-6-15(7-5-14)19(3,16)17/h8H,4-7H2,1-3H3 |
Clé InChI |
RPUXEYLGTHGIMS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)SC)N2CCN(CC2)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-chloro-N-(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)-N-methylpyrimidin-2-amine](/img/structure/B12264836.png)
![2-methyl-4-{4-[(4-methylphenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12264841.png)
![2-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]-2,3-dihydro-1H-isoindole](/img/structure/B12264845.png)
![2-({1-[3-(Propan-2-yl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methoxy)pyrazine](/img/structure/B12264849.png)
![2-{[2-Oxo-2-(pyridin-2-YL)ethyl]sulfanyl}-4,6-diphenylpyridine-3-carbonitrile](/img/structure/B12264853.png)

![2-cyclopropyl-4-methyl-6-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine](/img/structure/B12264873.png)
![5-chloro-N-(1-{furo[3,2-c]pyridin-4-yl}piperidin-4-yl)-N-methylpyrimidin-2-amine](/img/structure/B12264886.png)

![4-(4,4-Difluoropiperidine-1-carbonyl)-1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidine](/img/structure/B12264888.png)
![4-Methyl-6-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12264893.png)
![5-chloro-N-methyl-N-{1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B12264899.png)
![2-Methoxy-1-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B12264901.png)
![5-chloro-N-methyl-N-[1-(oxane-4-carbonyl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B12264917.png)
